benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate
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Overview
Description
Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate is a complex organic compound with the molecular formula C32H48F2O6 and a molecular weight of 566.72 g/mol . This compound is characterized by its unique structure, which includes a cyclopentyl ring substituted with hydroxyl and oxan-2-yloxy groups, as well as a difluorooctyl chain . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentyl ring: This step involves the cyclization of a suitable precursor under controlled conditions.
Introduction of the difluorooctyl chain: This is achieved through a series of substitution reactions, where fluorine atoms are introduced using reagents like .
Attachment of the oxan-2-yloxy group: This step involves the reaction of the cyclopentyl intermediate with oxan-2-ol under acidic conditions to form the oxan-2-yloxy group.
Esterification: The final step involves the esterification of the hept-5-enoic acid intermediate with benzyl alcohol in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of industrial-grade reagents: and catalysts.
Implementation of purification techniques: such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like .
Reduction: The ester group can be reduced to an alcohol using reducing agents like .
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Sulfuric acid (H2SO4), hydrochloric acid (HCl).
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azide derivatives.
Scientific Research Applications
Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and difluorooctyl groups play a crucial role in its biological activity by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cell membranes: Altering membrane permeability and affecting cellular functions.
Modulating signaling pathways: Influencing pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(tetrahydro-2H-pyran-2-yloxy)cyclopentyl]hept-5-enoate: Similar structure but with a tetrahydro-2H-pyran-2-yloxy group instead of oxan-2-yloxy.
Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(methoxy)cyclopentyl]hept-5-enoate: Similar structure but with a methoxy group instead of oxan-2-yloxy.
Uniqueness
The uniqueness of benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorooctyl and oxan-2-yloxy groups makes it a valuable compound for various research applications .
Biological Activity
Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C32H48F2O6
- Molecular Weight: 566.73 g/mol
- CAS Number: 136790-77-7
- IUPAC Name: Benzyl (Z)-7-((1R,2R,3R,5S)-2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl)hept-5-enoate
The compound features a benzyl group linked to a heptenoate moiety with multiple functional groups that enhance its reactivity and biological properties.
Mechanisms of Biological Activity
This compound exhibits various biological activities attributed to its structural components:
- Antioxidant Activity: The hydroxyl groups present in the structure can scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Properties: Similar compounds have shown efficacy in modulating inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Effects: Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.
Study 1: Antioxidant Potential
A study conducted on similar polyhydroxy compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays. This compound is hypothesized to exhibit comparable effects due to its multiple hydroxyl groups .
Study 2: Anti-inflammatory Mechanisms
Research into related compounds has revealed their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The presence of the cyclopentyl and difluoro groups may enhance binding affinity to relevant biological targets, suggesting a similar mechanism for this compound .
Study 3: Antimicrobial Activity
In vitro studies have shown that derivatives of heptenoate compounds exhibit antimicrobial properties against various bacterial strains. This compound is under investigation for similar effects against pathogens like Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects | Biological Activity |
---|---|---|---|
Benzyl Benzoate | Benzene ring + benzoate group | Commonly used as a fragrance | Moderate antioxidant |
Benzyl Alcohol | Benzene ring + hydroxymethyl group | Used as a solvent | Antimicrobial properties |
Benzyl 7-Hydroxychromenone | Chromenone structure | Exhibits unique flavonoid properties | Strong antioxidant |
The comparison highlights how this compound stands out due to its multifaceted structure and potential for diverse biological activities.
Properties
IUPAC Name |
benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48F2O6/c1-2-3-20-32(33,34)29(36)19-18-26-25(27(35)22-28(26)40-31-17-11-12-21-38-31)15-9-4-5-10-16-30(37)39-23-24-13-7-6-8-14-24/h4,6-9,13-14,25-29,31,35-36H,2-3,5,10-12,15-23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCWLYLWLHLRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCC1C(CC(C1CC=CCCCC(=O)OCC2=CC=CC=C2)O)OC3CCCCO3)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48F2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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